Ethyl 4-(2-bromoethyl)benzoate
Overview
Description
Ethyl 4-(2-bromoethyl)benzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a bromoethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(2-bromoethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-ethylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the ethyl group on the benzene ring is brominated to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-bromoethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates with new functional groups.
Reduction: Formation of ethyl 4-(2-hydroxyethyl)benzoate.
Oxidation: Formation of ethyl 4-(2-carboxyethyl)benzoate.
Scientific Research Applications
Ethyl 4-(2-bromoethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(2-bromoethyl)benzoate depends on its chemical reactivity. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity. The ester group can be hydrolyzed to release benzoic acid derivatives, which may interact with biological targets such as enzymes or receptors .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-(2-bromoethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromobenzoate: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 4-(2-chloroethyl)benzoate: Contains a chloroethyl group instead of a bromoethyl group, which may result in different reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(2-bromoethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYTANYIIPXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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